molecular formula C15H21NO4S B1521679 Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid CAS No. 1217617-93-0

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Cat. No.: B1521679
CAS No.: 1217617-93-0
M. Wt: 311.4 g/mol
InChI Key: CFYIQBZERDZIIX-JQWIXIFHSA-N
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Description

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a compound characterized by a unique structure with specific chirality. This molecule contains a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a phenylthio substituent. The presence of chiral centers in the (2R,3S) configuration adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid generally involves the following steps:

  • Formation of the Amino Acid Backbone: : Starting from the appropriate precursor, the amino acid backbone is constructed through established peptide synthesis techniques, ensuring the desired chirality.

  • Introduction of the Phenylthio Group: : Using thiol reagents, the phenylthio group is introduced, typically through nucleophilic substitution reactions.

  • Boc Protection: : Finally, the tert-butoxycarbonyl group is added to protect the amino group, often using Boc anhydride in basic conditions.

Industrial Production Methods: : Large-scale production may involve optimized processes to maximize yield and purity, such as continuous flow chemistry and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the phenylthio group, converting it to a thiol.

  • Substitution: : The amino and phenylthio groups are susceptible to various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using alkylating agents or nucleophiles under mild to moderate conditions.

Major Products

  • Sulfoxides and Sulfones: : Products of oxidation.

  • Thiols: : Products of reduction.

  • Various Substituted Derivatives: : From substitution reactions.

Scientific Research Applications

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid has several research applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of novel compounds.

  • Biology: : Investigated for its potential role in enzyme inhibition, protein interactions, and as a building block for peptide synthesis.

  • Industry: : Used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid largely depends on its chemical environment and the target it interacts with:

  • Molecular Targets: : These may include enzymes, receptors, or proteins that the compound can inhibit or modulate.

  • Pathways Involved: : The compound may affect biochemical pathways related to amino acid metabolism, protein synthesis, or signaling.

Comparison with Similar Compounds

Comparing Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid with other similar compounds highlights its uniqueness:

  • Similar Compounds: : Boc-(2S,3R)-2-amino-3-(phenylthio)-butanoic acid, other Boc-protected amino acids with different substituents.

  • Uniqueness: : The specific (2R,3S) configuration and the presence of the phenylthio group make it distinct in terms of reactivity and potential applications. Similar compounds might differ in their chirality, leading to different biochemical interactions and properties.

There you have it: a deep dive into this compound. Chemistry never ceases to fascinate, does it?

Properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIQBZERDZIIX-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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